molecular formula C19H17N3O2S B2722089 2-methyl-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide CAS No. 1207054-36-1

2-methyl-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide

Cat. No.: B2722089
CAS No.: 1207054-36-1
M. Wt: 351.42
InChI Key: OFXUJKCKCUIQSU-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide is an organic compound that features a benzamide core with a thiophene and urea moiety

Scientific Research Applications

2-methyl-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors and other advanced materials.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Urea Intermediate: This step involves the reaction of thiophene-2-amine with an isocyanate to form the thiophene urea derivative.

    Coupling with Benzamide: The thiophene urea intermediate is then coupled with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as thiophene-2-carboxamide share structural similarities and may have comparable properties.

    Benzamide Derivatives: Compounds like N-(2-phenylethyl)benzamide also share a benzamide core and may exhibit similar reactivity.

Uniqueness

2-methyl-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide is unique due to the combination of its thiophene and urea moieties, which confer distinct electronic and steric properties. This uniqueness can be leveraged in the design of new materials and pharmaceuticals.

Properties

IUPAC Name

2-methyl-N-[2-(thiophen-2-ylcarbamoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-13-7-2-3-8-14(13)18(23)20-15-9-4-5-10-16(15)21-19(24)22-17-11-6-12-25-17/h2-12H,1H3,(H,20,23)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXUJKCKCUIQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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